molecular formula C19H25N3O2 B7159982 N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B7159982
M. Wt: 327.4 g/mol
InChI Key: SUEQYINMMIVVKZ-UHFFFAOYSA-N
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Description

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives

Properties

IUPAC Name

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-14-7-9-15(10-8-14)21(3)18(23)16-12-20-17-13(2)6-5-11-22(17)19(16)24/h5-6,11-12,14-15H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQYINMMIVVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N(C)C(=O)C2=CN=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 4-ethylcyclohexyl and N,9-dimethyl groups. Common reagents used in these reactions include various alkylating agents, cyclization catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.

    Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.

    N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: Potent inhibitors of tumor necrosis factor-alpha (TNF-α).

Uniqueness

N-(4-ethylcyclohexyl)-N,9-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical properties

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